9-Octadecenamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-, (9Z)-
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Overview
Description
9-Octadecenamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-, (9Z)- is an organic compound with a complex structure that includes multiple amine groups and a long hydrocarbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Octadecenamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-, (9Z)- typically involves the reaction of oleic acid with ethylenediamine derivatives. The process includes several steps:
Amidation: Oleic acid reacts with ethylenediamine to form an intermediate amide.
Subsequent Amination: The intermediate undergoes further reactions with additional ethylenediamine derivatives to introduce multiple amine groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing methods such as distillation and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
9-Octadecenamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-, (9Z)- can undergo various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized derivatives.
Reduction: Can be reduced to form simpler amine compounds.
Substitution: Undergoes substitution reactions where amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Produces oxidized amides and carboxylic acids.
Reduction: Forms primary and secondary amines.
Substitution: Results in substituted amides with various functional groups.
Scientific Research Applications
9-Octadecenamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-, (9Z)- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in cell signaling and membrane interactions.
Medicine: Explored for its therapeutic potential in drug delivery and as a bioactive compound.
Industry: Utilized in the production of surfactants, lubricants, and polymers
Mechanism of Action
The mechanism of action of 9-Octadecenamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-, (9Z)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple amine groups allow it to form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Oleamide: A simpler amide with a single amine group.
Stearamide: Another long-chain amide with different functional groups.
N-oleoyl ethanolamine: Contains an ethanolamine group instead of multiple ethylenediamine groups.
Properties
CAS No. |
67599-05-7 |
---|---|
Molecular Formula |
C26H55N5O |
Molecular Weight |
453.7 g/mol |
IUPAC Name |
(Z)-N-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]octadec-9-enamide |
InChI |
InChI=1S/C26H55N5O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(32)31-25-24-30-23-22-29-21-20-28-19-18-27/h9-10,28-30H,2-8,11-25,27H2,1H3,(H,31,32)/b10-9- |
InChI Key |
SXOWMZMPDLJQJP-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCNCCNCCNCCN |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCNCCNCCNCCN |
Origin of Product |
United States |
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